N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
Overview
Description
N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural features, which include a furan ring, a thiophene ring, and a benzodioxole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Furan-2-ylmethyl Intermediate: The furan-2-ylmethyl group can be introduced through a reaction between furan and a suitable alkylating agent.
Coupling with Thiophene: The furan-2-ylmethyl intermediate is then coupled with a thiophene derivative under conditions that promote the formation of a carbon-carbon bond.
Introduction of the Benzodioxole Moiety: The benzodioxole ring is introduced through a cyclization reaction involving appropriate precursors.
Final Coupling and Functionalization: The final step involves coupling the intermediate with a carboxamide group, followed by any necessary functional group modifications to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under appropriate conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to specific sites, modulating the activity of the target and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(2-FURAN-2-YL-1-((FURAN-2-YLMETHYL)-CARBAMOYL)-VINYL)-4-METHYL-BENZAMIDE: Shares the furan and carbamoyl groups but differs in the overall structure and functional groups.
Methyl N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)CARBAMATE: Similar core structure but with different functional groups.
Uniqueness
N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4-PHENYLTHIOPHEN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of furan, thiophene, and benzodioxole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[3-(furan-2-ylmethylcarbamoyl)-4-phenylthiophen-2-yl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5S/c27-22(16-8-9-19-20(11-16)31-14-30-19)26-24-21(23(28)25-12-17-7-4-10-29-17)18(13-32-24)15-5-2-1-3-6-15/h1-11,13H,12,14H2,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECBTGFFTNJJNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)NCC5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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